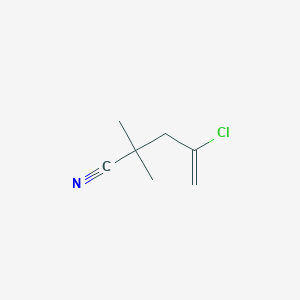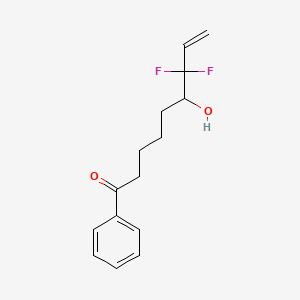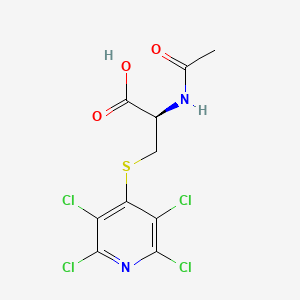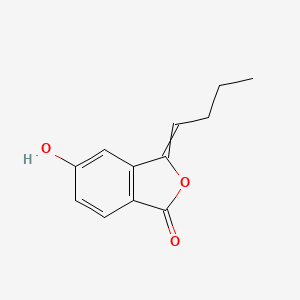
Acetic acid--2-(4-phenoxyphenoxy)propan-1-ol (1/1)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid–2-(4-phenoxyphenoxy)propan-1-ol (1/1) is an organic compound with the molecular formula C15H16O3. It is known for its unique structure, which includes a phenoxy group attached to a propanol backbone. This compound is typically found as a colorless to slightly yellow crystalline solid and is soluble in ether and other organic solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing acetic acid–2-(4-phenoxyphenoxy)propan-1-ol involves the reaction of epichlorohydrin with phenol to form 1,3-bis(4-phenoxyphenoxy)-2-propanol. This intermediate is then reduced to yield the desired compound . The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like lithium aluminum hydride.
Industrial Production Methods
In an industrial setting, the production of acetic acid–2-(4-phenoxyphenoxy)propan-1-ol can be scaled up using similar synthetic routes. The process involves the careful control of reaction temperatures and pressures to ensure high yields and purity. The use of continuous flow reactors can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Acetic acid–2-(4-phenoxyphenoxy)propan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The phenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.
Major Products Formed
The major products formed from these reactions include various alcohols, ketones, and substituted phenoxy derivatives .
Scientific Research Applications
Acetic acid–2-(4-phenoxyphenoxy)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: This compound is utilized in the study of enzyme interactions and protein-ligand binding.
Industry: It is used as an additive in coatings, plastics, and rubber to enhance performance and stability.
Mechanism of Action
The mechanism by which acetic acid–2-(4-phenoxyphenoxy)propan-1-ol exerts its effects involves interactions with various molecular targets. The phenoxy groups can interact with hydrophobic pockets in proteins, while the hydroxyl group can form hydrogen bonds with amino acid residues. These interactions can modulate enzyme activity and protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-(4-phenoxyphenoxy)-2-propanol
- 1-(4-phenoxyphenoxy)propan-2-ol
- 2-hydroxypropyl 4-phenoxyphenyl ether
Uniqueness
Acetic acid–2-(4-phenoxyphenoxy)propan-1-ol is unique due to its specific arrangement of phenoxy groups and the presence of both hydroxyl and acetic acid functionalities. This combination of features allows it to participate in a wide range of chemical reactions and interactions, making it a versatile compound in various applications .
Properties
CAS No. |
188830-50-4 |
|---|---|
Molecular Formula |
C17H20O5 |
Molecular Weight |
304.34 g/mol |
IUPAC Name |
acetic acid;2-(4-phenoxyphenoxy)propan-1-ol |
InChI |
InChI=1S/C15H16O3.C2H4O2/c1-12(11-16)17-14-7-9-15(10-8-14)18-13-5-3-2-4-6-13;1-2(3)4/h2-10,12,16H,11H2,1H3;1H3,(H,3,4) |
InChI Key |
JPICIKHQQDIEJS-UHFFFAOYSA-N |
Canonical SMILES |
CC(CO)OC1=CC=C(C=C1)OC2=CC=CC=C2.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,2-Difluoro-4-[2-fluoro-4-(4-propylcyclohexyl)phenyl]benzene](/img/structure/B12553184.png)
![2-[6-(Dimethylamino)purin-9-yl]ethoxymethylphosphonic acid](/img/structure/B12553186.png)

![1H-Imidazole, 1-[phenyl(1-phenyl-1H-pyrrol-3-yl)methyl]-](/img/structure/B12553204.png)
![Dimethylbis[2-methyl-4,6-di(propan-2-yl)-1H-inden-1-yl]silane](/img/structure/B12553216.png)

![4-[(2,2,2-Trichloroethanimidoyl)oxy]but-2-en-1-yl acetate](/img/structure/B12553231.png)

![3-{[2-(3-Nitrophenyl)hydrazinyl][(E)-phenyldiazenyl]methylidene}-3H-indole](/img/structure/B12553237.png)



![5-{3-[(Prop-2-en-1-yl)oxy]prop-1-en-1-yl}-2H-1,3-benzodioxole](/img/structure/B12553271.png)
